molecular formula C15H10N4O3 B2394070 4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde CAS No. 324036-62-6

4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde

Cat. No. B2394070
CAS RN: 324036-62-6
M. Wt: 294.27
InChI Key: XJVWAYBOYHUNLB-UHFFFAOYSA-N
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Description

4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde, also known as NPB, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has been synthesized using various methods and has shown promising results in different applications.

Scientific Research Applications

Anticancer Agents

1,2,4-triazole derivatives, including those with a 4-nitrophenyl group, have shown promising results as anticancer agents . They have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .

Antifungal Agents

Triazole-4-carbaldehydes, which include the 4-nitrophenyl group, have been used as intermediates in the synthesis of antifungal agents . These compounds have shown potential in combating fungal infections .

Antituberculosis Agents

The 4-nitrophenyl group has been incorporated into 1,2,4-triazole derivatives to create potential antituberculosis agents . These compounds have been evaluated for their ability to combat tuberculosis .

Anti-inflammatory Agents

Compounds with a 4-nitrophenyl group have been synthesized and evaluated for their anti-inflammatory properties . These compounds have shown potential in reducing inflammation .

Antidiabetic Agents

The 4-nitrophenyl group has been incorporated into 1,2,4-triazole derivatives to create potential antidiabetic agents . These compounds have shown potential in managing diabetes .

Bioimaging Agents

Compounds with a 4-nitrophenyl group have been used in the synthesis of bioimaging agents . These compounds have shown potential in enhancing the imaging of biological structures .

Aromatase Inhibitors

1,2,4-triazole derivatives, including those with a 4-nitrophenyl group, have shown potential as aromatase inhibitors . These compounds have been evaluated for their ability to inhibit the aromatase enzyme, which is involved in the biosynthesis of estrogens .

Other Applications

In addition to the above applications, compounds with a 4-nitrophenyl group have been used in the treatment of viral disorders, cardiovascular diseases, parasitic infections, and stomach cancer . They have also been used as food additives and in the production of cosmetic formulations .

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to interact with thearomatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can be beneficial in the treatment of estrogen-dependent diseases like breast cancer .

Mode of Action

It’s known that 1,2,4-triazole derivatives can formhydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

Similar 1,2,4-triazole derivatives have shown activity against bacterial infections, including tuberculosis . They also act as anti-inflammatory reagents , and their activity is comparable to standard drugs such as indomethacin, dexamethasone, and diclofenac . Moreover, oximes are an active component of various kinase inhibitors such as phosphatidyl inositol 3-kinase , phosphorylase kinase , and c-Jun N-terminal kinase .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the structure of the compound suggests that it may have good absorption and distribution characteristics, as these structures are known to form hydrogen bonds with different targets, improving the pharmacokinetics of compounds .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .

properties

IUPAC Name

4-[5-(4-nitrophenyl)triazol-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3/c20-10-11-1-5-13(6-2-11)18-15(9-16-17-18)12-3-7-14(8-4-12)19(21)22/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVWAYBOYHUNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C(=CN=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801342
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde

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